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Compound of Interest

Compound Name: griseusin B

Cat. No.: B1249125 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

griseusin B, a notable member of the pyranonaphthoquinone class of antibiotics. Due to the

limited availability of the complete original spectroscopic data for griseusin B, this document

presents detailed data from a closely related derivative, an N-acetyl cysteine adduct of 3′-O-α-

d-forosaminyl-(+)-griseusin A, which shares the core pyranonaphthoquinone scaffold. This

information is supplemented with established experimental protocols for spectroscopic analysis

and an illustrative diagram of a key signaling pathway affected by griseusins.

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

ultraviolet-visible (UV-Vis) spectroscopic data for the N-acetyl cysteine adduct of a griseusin A

derivative. This data provides a strong foundation for the structural characterization of

griseusin B and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data were acquired in deuterated dimethyl sulfoxide (DMSO-d6).

Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data of a Griseusin A Derivative in DMSO-d6[1][2][3]
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Position δC (ppm), Multiplicity
δH (ppm), Multiplicity (J in
Hz)

1 95.6, C -

3 69.8, CH 4.74, d (5.0)

4 81.9, C -

4a 141.2, C -

5 181.3, C -

5a 131.4, C -

6 118.9, CH 7.60, dd (7.4, 1.5)

7 137.4, CH 7.82, dd (8.6, 7.4)

8 125.3, CH 7.43, dd (8.6, 1.5)

9 160.8, C -

9-OH - 11.72, br s

9a 114.9, C -

10 186.3, C -

10a 140.2, C -

11 34.4, CH₂
3.61, dd (18.1, 5.0) / 2.59, d

(18.1)

12 174.1, C -

3' 70.9, CH 4.78, d (4.2)

4' 65.1, CH 5.49, m

4'-OAc 169.9, C -

4'-OAc 20.8, CH₃ 2.01, s

5' 25.1, CH₂ 2.07, m / 1.71, m

6' 65.8, CH 4.09, m
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7' 20.2, CH₃ 1.18, d (6.3)

1'' 93.7, CH 4.76, br s

2'' 28.7, CH₂ 1.53, m / 1.40, m

3'' 14.3, CH₂ 1.61, m / 1.38, m

4'' 64.4, CH 2.57, m

4''-N(CH₃)₂ 40.4, 2 x CH₃ 2.54, s

5'' 65.1, CH 3.19, m

6'' 17.3, CH₃ 0.47, d (6.2)

1''' 171.6, C -

2''' 51.5, CH 4.37, ddd (8.5, 8.2, 5.0)

3''' 32.6, CH₂
3.33, dd (13.5, 5.0) / 2.94, dd

(13.5, 8.5)

2'''-NH - 8.22, d (8.2)

2'''-NHCOCH₃ 169.3, C -

2'''-NHCOCH₃ 22.1, CH₃ 1.67, s

Infrared (IR) Spectroscopy
The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory.

Table 2: IR Absorption Data of a Griseusin A Derivative[3]
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Wavenumber (cm⁻¹) Interpretation

3396 O-H stretching (phenolic and alcoholic)

2953 C-H stretching (aliphatic)

1678 C=O stretching (quinone and ester carbonyls)

1441 C-H bending (aliphatic)

1397 C-H bending (aliphatic)

1205 C-O stretching (ester and ether)

1136 C-O stretching (ether)

1023 C-O stretching (alcohol)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum was measured in methanol. The presence of a 5-hydroxy-1,4-

naphthoquinone chromophore is a key feature of griseusins.[4]

Table 3: UV-Vis Absorption Maxima (λmax) of a Griseusin A Derivative in Methanol[3]

λmax (nm)

216

252

440

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above. These are based on standard methodologies for the analysis of natural

products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Approximately 5-10 mg of the purified griseusin B sample is dissolved

in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm

NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe is used for analysis.

¹H NMR Acquisition:

The spectrometer is tuned and locked to the deuterium signal of the solvent.

A standard single-pulse experiment is performed.

Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition

time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, and a

relaxation delay of 2 seconds.

A larger number of scans (e.g., 1024 or more) are typically required due to the lower

natural abundance of ¹³C.

2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments,

including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed using

standard pulse programs.
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical

shifts are referenced to the residual solvent signal (DMSO-d6 at δH 2.50 and δC 39.52 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: A small amount (1-2 mg) of the solid, purified griseusin B is placed

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier

Transform Infrared (FTIR) spectrometer.

Instrumentation: An FTIR spectrometer equipped with a single reflection ATR accessory

(e.g., with a diamond or zinc selenide crystal) is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is brought into firm contact with the ATR crystal using the pressure clamp.

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

An average of 16-32 scans is typically collected to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum. The positions of the

absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties, particularly of the chromophore.

Methodology:
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Sample Preparation: A stock solution of griseusin B is prepared by dissolving a precisely

weighed amount in methanol to a known concentration (e.g., 1 mg/mL). This stock solution is

then serially diluted with methanol to a concentration that gives an absorbance reading in the

optimal range of the spectrophotometer (typically 0.1-1.0 AU).

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition:

A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with

methanol.

Both the sample and reference cuvettes are filled with methanol to record a baseline

correction.

The reference cuvette is left with methanol, and the sample cuvette is filled with the

griseusin B solution.

The absorption spectrum is recorded over a wavelength range of 200-800 nm.

Data Processing: The baseline-corrected spectrum is analyzed to identify the wavelengths of

maximum absorbance (λmax).

Biological Activity and Signaling Pathway
Griseusins have been identified as potent inhibitors of key antioxidant enzymes, peroxiredoxin

1 (Prx1) and glutaredoxin 3 (Grx3).[5] This inhibition disrupts cellular redox homeostasis,

leading to an increase in reactive oxygen species (ROS) and subsequent effects on cell

signaling pathways, including the mTORC1/4E-BP1 axis, which is crucial for cell growth and

proliferation.
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Caption: Inhibition of Prx1 and Grx3 by Griseusin B.

This technical guide serves as a valuable resource for researchers engaged in the study of

griseusin B and related natural products, providing essential spectroscopic data, standardized

experimental protocols, and insights into its mechanism of action. The information presented

here will aid in the identification, characterization, and further development of this important

class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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